molecular formula C13H11ClN2O2 B8419397 5-Chloro-1-(4-methylphenacyl)pyrimidin-2-one

5-Chloro-1-(4-methylphenacyl)pyrimidin-2-one

Cat. No.: B8419397
M. Wt: 262.69 g/mol
InChI Key: DNGCBTOMQHYYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(4-methylphenacyl)pyrimidin-2-one is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]pyrimidin-2-one

InChI

InChI=1S/C13H11ClN2O2/c1-9-2-4-10(5-3-9)12(17)8-16-7-11(14)6-15-13(16)18/h2-7H,8H2,1H3

InChI Key

DNGCBTOMQHYYGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-chloropyrimidin-2-one hydrochloride (501 mg) and 2-bromo-4-methylacetophenone (638 mg) in triethylamine (1 ml) and ethanol (20 ml) was stirred at ambient temperature for one and three quarter hours, then cooled and the solid filtered off. The filtrate was evaporated, the residue was diluted with water (100 ml) and the product was extracted with ethyl acetate (3×50 ml). This was combined with the solid and crystallised from acetone: yield 306 mg, m.p. 214°-217° dec: λmaxEtOH 253 nm (ε 19760), 332 nm (ε 2620), λinf 232 nm (ε 11040).
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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